molecular formula C24H17BrN2O2 B15043393 2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B15043393
M. Wt: 445.3 g/mol
InChI Key: QKVFCPKKXNBSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a naphthalene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-(naphthalen-1-ylcarbamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).

Major Products Formed

    Substitution Reactions: Substituted benzamides.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with fewer functional groups.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
  • 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide

Uniqueness

2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17BrN2O2

Molecular Weight

445.3 g/mol

IUPAC Name

2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C24H17BrN2O2/c25-21-13-4-3-12-20(21)24(29)26-18-10-5-9-17(15-18)23(28)27-22-14-6-8-16-7-1-2-11-19(16)22/h1-15H,(H,26,29)(H,27,28)

InChI Key

QKVFCPKKXNBSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.